1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride
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Overview
Description
1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride typically involves the reaction of 1,3-dimethylpyrazole with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and the final conversion to the hydrochloride salt. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylpyrazole: A precursor in the synthesis of the target compound.
2-phenylethylamine: Another precursor used in the synthesis.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A related compound with different functional groups.
Uniqueness
1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is unique due to its specific structural features and the presence of both dimethyl and phenylethyl groups
Properties
Molecular Formula |
C13H18ClN3 |
---|---|
Molecular Weight |
251.75 g/mol |
IUPAC Name |
1,3-dimethyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-11-13(10-16(2)15-11)14-9-8-12-6-4-3-5-7-12;/h3-7,10,14H,8-9H2,1-2H3;1H |
InChI Key |
KYWCBKHNOBVCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCCC2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
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